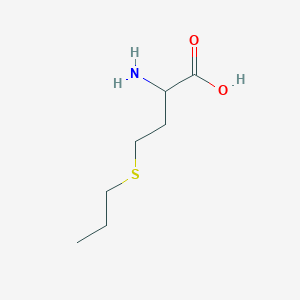
L-Homocysteine, S-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Homocysteine, S-propyl- is a derivative of homocysteine, an amino acid that contains a thiol group. This compound is structurally similar to homocysteine but has a propyl group attached to the sulfur atom. It is a sulfur-containing amino acid and plays a role in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Homocysteine, S-propyl- can be synthesized through the alkylation of homocysteine. One common method involves the reaction of homocysteine with propyl halides under basic conditions. The reaction typically proceeds as follows:
- Dissolve homocysteine in a suitable solvent such as water or ethanol.
- Add a base, such as sodium hydroxide or potassium carbonate, to deprotonate the thiol group.
- Introduce a propyl halide (e.g., propyl bromide) to the reaction mixture.
- Allow the reaction to proceed at room temperature or slightly elevated temperatures.
- Purify the product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of L-Homocysteine, S-propyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
L-Homocysteine, S-propyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The propyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, or other mild oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, or other electrophiles.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, reduced sulfur species.
Substitution: Various alkylated or functionalized derivatives.
Aplicaciones Científicas De Investigación
L-Homocysteine, S-propyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and its role in disease mechanisms.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of L-Homocysteine, S-propyl- involves its interaction with various molecular targets and pathways. It can act as a methyl group donor in methylation reactions, influencing gene expression and protein function. Additionally, its thiol group can participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
L-Homocysteine, S-propyl- can be compared with other similar compounds such as:
L-Homocysteine: The parent compound without the propyl group.
S-Methyl-L-cysteine: Contains a methyl group instead of a propyl group.
S-Ethyl-L-cysteine: Contains an ethyl group instead of a propyl group.
Uniqueness
L-Homocysteine, S-propyl- is unique due to its specific structural modification, which can influence its reactivity and interactions with biological molecules differently compared to its analogs. This uniqueness makes it valuable for studying specific biochemical pathways and developing targeted therapeutic agents.
Propiedades
Número CAS |
7021-62-7 |
|---|---|
Fórmula molecular |
C7H15NO2S |
Peso molecular |
177.27 g/mol |
Nombre IUPAC |
2-amino-4-propylsulfanylbutanoic acid |
InChI |
InChI=1S/C7H15NO2S/c1-2-4-11-5-3-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10) |
Clave InChI |
MFCVASZUOWEOHT-UHFFFAOYSA-N |
SMILES canónico |
CCCSCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1E)-3-Phenyltriaz-1-en-1-yl]benzamide](/img/structure/B14013338.png)
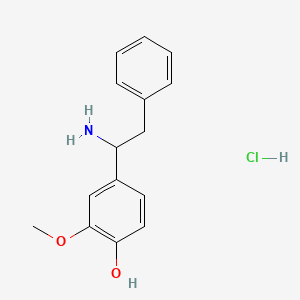


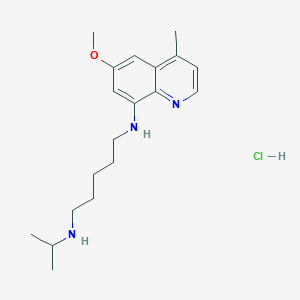
![Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14013361.png)
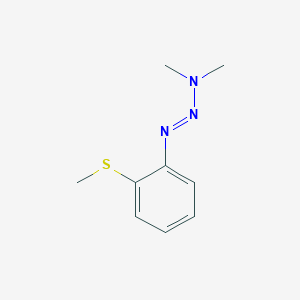

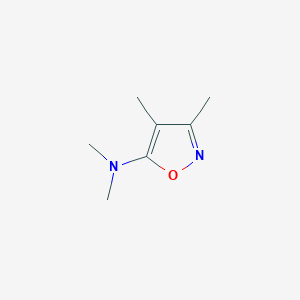
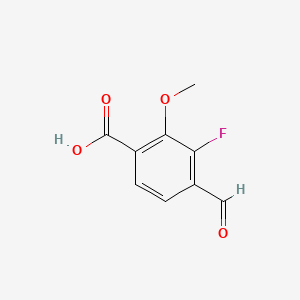
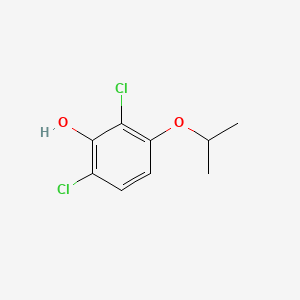

![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate;hydrate](/img/structure/B14013411.png)
![2,2'-{Hexane-3,4-diylbis[(4,1-phenylene)oxy]}bis[N,N-bis(2-chloroethyl)acetamide]](/img/structure/B14013418.png)
